molecular formula C17H24N4O5 B3027090 tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate CAS No. 1233951-89-7

tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate

Cat. No. B3027090
CAS RN: 1233951-89-7
M. Wt: 364.4
InChI Key: YNACFAXKPZHECB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers typically start with tert-butyl piperidine-1-carboxylate and then introduce the ureido group by reacting it with 4-nitroaniline. The tert-butyl group provides stability and solubility, while the ureido moiety contributes to its biological activity .


Molecular Structure Analysis

The molecular formula of tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate is C₁₇H₂₄N₄O₅ . It has an average mass of 364.396 Da and a monoisotopic mass of 364.174683 Da . You can visualize its structure on ChemSpider .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate is an organic intermediate with significant applications in synthesis and structural analysis. It has been obtained through nucleophilic substitution reactions, with its structure confirmed by various spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and MS. X-ray diffraction has been used for crystallographic analysis, providing insights into molecular stability and conformations. These findings are crucial for understanding the compound's chemical behavior and potential applications in materials science and molecular engineering (Yang et al., 2021).

Intermediate for Biological Compounds

This compound serves as an important intermediate in the synthesis of biologically active compounds, including benziimidazole derivatives. Its efficient and low-cost synthesis, utilizing readily available catalysts and reagents, highlights its value in pharmaceutical research and development. The ability to produce such intermediates efficiently is vital for advancing drug discovery and development processes (Ya-hu, 2010).

Synthon for Piperidine Derivatives

The tert-butyl 4-oxopiperidine-1-carboxylate derivative is a promising synthon for the preparation of diverse piperidine derivatives. The reactions involving this compound yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are essential for synthesizing a wide array of piperidine-based structures. These derivatives hold potential in various fields, including medicinal chemistry and drug design, underscoring the compound's versatility and utility in synthetic organic chemistry (Moskalenko & Boev, 2014).

Role in Synthesizing Biologically Active Intermediates

Additionally, tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate is crucial for synthesizing intermediates in biologically active compounds like crizotinib. The multi-step synthesis processes that involve this compound underline its importance in producing intermediates that are pivotal in the development of treatments for various conditions. This role is particularly relevant in the pharmaceutical industry, where such intermediates can lead to significant breakthroughs in therapy and medicine (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 4-[(4-nitrophenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5/c1-17(2,3)26-16(23)20-10-8-13(9-11-20)19-15(22)18-12-4-6-14(7-5-12)21(24)25/h4-7,13H,8-11H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNACFAXKPZHECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129768
Record name 1,1-Dimethylethyl 4-[[[(4-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate

CAS RN

1233951-89-7
Record name 1,1-Dimethylethyl 4-[[[(4-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[[(4-nitrophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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